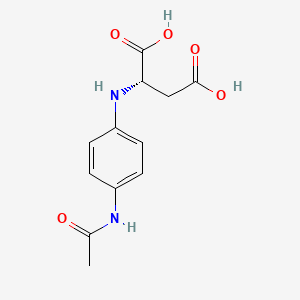![molecular formula C30H23OSi B14185797 ({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl CAS No. 920984-88-9](/img/structure/B14185797.png)
({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is an organic compound that features a unique combination of structural elements, including a diphenylsiloxy group and a naphthyl group attached to a styrene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene typically involves the following steps:
Formation of the Diphenylsiloxy Group: This step involves the reaction of diphenyldichlorosilane with a suitable alcohol to form diphenylsiloxy derivatives.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Styrene Backbone Formation: The final step involves the coupling of the diphenylsiloxy and naphthyl groups to a styrene backbone through a Heck reaction, which typically uses palladium catalysts and base under inert atmosphere conditions.
Industrial Production Methods
Industrial production of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene has several scientific research applications:
Materials Science: Used in the development of advanced polymers and copolymers with unique optical and electronic properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.
Industrial Applications: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
作用机制
The mechanism of action of alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene involves its interaction with molecular targets through its aromatic and siloxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The compound’s conjugated structure allows it to participate in electron transfer processes, making it useful in electronic applications.
相似化合物的比较
Similar Compounds
Diphenylsiloxybenzene: Similar structure but lacks the naphthyl group, resulting in different electronic properties.
Naphthylstyrene: Contains the naphthyl group but lacks the diphenylsiloxy group, affecting its reactivity and applications.
Phenylsiloxy-naphthalene: Combines phenylsiloxy and naphthyl groups but lacks the styrene backbone, leading to different chemical behavior.
Uniqueness
Alpha-(Diphenylsiloxy)-4-(2-naphthyl)styrene is unique due to its combination of diphenylsiloxy, naphthyl, and styrene moieties, which confer distinct electronic, optical, and chemical properties. This makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
920984-88-9 |
|---|---|
分子式 |
C30H23OSi |
分子量 |
427.6 g/mol |
InChI |
InChI=1S/C30H23OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-22H,1H2 |
InChI 键 |
YDOGHRMKSYEPDQ-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)

![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
